6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one
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Overview
Description
6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one is a chromenone derivative. Chromenones, also known as benzopyranones, are a class of oxygen-containing heterocyclic compounds. This specific compound is known for its unique structure, which includes methoxy groups and a phenylethyl side chain. It is primarily used in scientific research and has been studied for its various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of 6-methoxy-4-chromanone and 3-methoxyphenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. Techniques such as recrystallization and chromatography would be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of halogen or nitro groups into the aromatic ring.
Scientific Research Applications
6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of inflammatory mediators. The methoxy groups and phenylethyl side chain play crucial roles in its biological activity by enhancing its ability to interact with specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromen-4-one
- 2-(2-phenylethyl)-4H-chromen-4-one
- 3’,6-dihydroxy-4’-methoxy-2-(2-phenylethyl)chromone
Uniqueness
6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at specific positions enhances its reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C19H18O4 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one |
InChI |
InChI=1S/C19H18O4/c1-21-14-5-3-4-13(10-14)6-7-16-12-18(20)17-11-15(22-2)8-9-19(17)23-16/h3-5,8-12H,6-7H2,1-2H3 |
InChI Key |
ZPXODGLAGYZOOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)CCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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